4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1251710-24-3
VCID: VC5279444
InChI: InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.54

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

CAS No.: 1251710-24-3

Cat. No.: VC5279444

Molecular Formula: C24H26N2O4S

Molecular Weight: 438.54

* For research use only. Not for human or veterinary use.

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide - 1251710-24-3

Specification

CAS No. 1251710-24-3
Molecular Formula C24H26N2O4S
Molecular Weight 438.54
IUPAC Name 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Standard InChI InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27)
Standard InChI Key ZBWXVUGKKCJDJR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key domains:

  • Benzamide Core: A substituted benzamide group at the center, featuring a methoxy linkage to a thiazole ring.

  • Thiazole Substituent: A 4-cyclopropyl-1,3-thiazol-2-yl group connected via a methyleneoxy bridge.

  • Aromatic Side Chain: An N-[2-(3,4-dimethoxyphenyl)ethyl] moiety attached to the benzamide’s amide nitrogen.

The IUPAC name, 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, reflects this arrangement. The cyclopropane ring on the thiazole may enhance metabolic stability, while the methoxy groups on the phenyl ethyl side chain could influence lipophilicity and membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H26N2O4S\text{C}_{24}\text{H}_{26}\text{N}_2\text{O}_4\text{S}
Molecular Weight438.54 g/mol
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC
InChI KeyZBWXVUGKKCJDJR-UHFFFAOYSA-N
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Topological Polar Surface Area83.7 Ų

Data derived from VulcanChem and ChemDiv .

Synthetic Pathways and Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but calculated logP values (estimated 3.5–4.2) indicate moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility . The methoxy and amide groups may confer stability against oxidative metabolism, though esterase susceptibility remains a concern.

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

The 3,4-dimethoxyphenethyl group resembles motifs in dopamine receptor ligands. Substituted benzamides, such as sulpiride, exhibit antipsychotic effects via D2/D3 receptor antagonism . This compound’s ability to cross the blood-brain barrier (predicted by logP and TPSA) warrants investigation in neurological models.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50_{50}/EC50_{50}Cell Line
18 (Cinnamamide-thiadiazole)FAK10.28 µg/mLHEPG2
44 (Methoxy-thiadiazole)SK-OV-3 Proliferation19.5 µMOvarian Cancer
SulpirideD2 Dopamine Receptor15 nMIn vitro

Data adapted from PMC and pharmacological databases.

Research Gaps and Future Directions

Priority Studies

  • Kinase Profiling: High-throughput screening against FAK, EGFR, and VEGFR2 kinases.

  • Cytotoxicity Assays: Evaluation in NCI-60 cell lines to identify tumor-type selectivity.

  • ADMET Profiling: Measurement of solubility, metabolic stability, and CYP inhibition.

Structural Optimization

  • Cyclopropane Modifications: Replacing cyclopropyl with bulkier substituents to enhance target affinity.

  • Methoxy Group Tuning: Investigating ortho-methoxy deletion to reduce steric hindrance.

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